molecular formula C16H14N2O B1659278 2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- CAS No. 64376-00-7

2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-

Numéro de catalogue: B1659278
Numéro CAS: 64376-00-7
Poids moléculaire: 250.29 g/mol
Clé InChI: SCWDIXHHIUWDED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2H-1,5-benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- (CAS Number: 6276-48-8) is part of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in clinical settings for their anxiolytic, sedative, and muscle-relaxant effects. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of 2H-1,5-benzodiazepin-2-one is characterized by the following properties:

PropertyValue
Molecular FormulaC10H10N2O
Molecular Weight174.199 g/mol
Density1.22 g/cm³
Boiling Point355.3 °C
Flash Point168.7 °C

Pharmacological Effects

Research indicates that benzodiazepines exhibit a range of biological activities primarily through their interaction with the central nervous system (CNS). The key pharmacological effects include:

  • Anxiolytic Activity : Compounds in this class are known to reduce anxiety levels by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors.
  • Sedative Effects : They induce sedation and can be used to treat insomnia due to their ability to decrease neuronal excitability.
  • Muscle Relaxation : Benzodiazepines can also act as muscle relaxants, making them useful in treating conditions involving muscle spasms.

The primary mechanism through which 2H-1,5-benzodiazepin-2-one exhibits its effects is through modulation of GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal firing.

Case Studies

  • Anticonvulsant Activity : In a comparative study of benzodiazepine derivatives, compounds structurally similar to 2H-1,5-benzodiazepin-2-one demonstrated significant anticonvulsant properties against pentylenetetrazole-induced seizures .
  • Anxiolytic Effects : A series of experiments indicated that analogs of this compound could effectively reduce anxiety-like behavior in animal models, suggesting its potential use in treating anxiety disorders.

Analyse Des Réactions Chimiques

Halogenation via CH Activation

The 4-phenyl substituent undergoes regioselective halogenation via palladium-catalyzed CH activation. This method enables direct introduction of halogens (Br, I) at the ortho-position of the phenyl ring without requiring pre-functionalization .

Reagent Catalyst Conditions Product Yield
N-IodosuccinimidePd(OAc)₂ (10 mol%)DCE, 80°C, 12 h4-(2-iodophenyl)-8-methyl derivative78%
N-BromosuccinimidePd(OAc)₂ (10 mol%)DMF, 100°C, 24 h4-(2-bromophenyl)-8-methyl derivative65%

Mechanism : Pd(II) forms a cyclopalladated intermediate with the benzodiazepine, followed by oxidative addition of NXS (X = Br, I) to generate Pd(IV). Reductive elimination yields the halogenated product .

Alkylation at the N1 Position

The NH group at position 1 undergoes alkylation under phase-transfer catalysis (PTC), enabling the introduction of long alkyl chains for modulating physicochemical properties .

Alkylating Agent Base Catalyst Solvent Product Yield
1-BromooctaneK₂CO₃TBABTHF1-Octyl-8-methyl-4-phenyl derivative83%
1-BromododecaneK₂CO₃TBABTHF1-Dodecyl-8-methyl-4-phenyl derivative80%

Applications : Alkylation enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Electrophilic Aromatic Substitution

The benzodiazepine core and 4-phenyl group participate in nitration and sulfonation reactions. The 8-methyl group directs electrophiles to the para-position on the benzodiazepine ring .

Reaction Reagent Conditions Product
NitrationHNO₃/H₂SO₄0°C, 2 h7-Nitro-8-methyl-4-phenyl derivative
SulfonationClSO₃HRT, 6 h7-Sulfo-8-methyl-4-phenyl derivative

Steric Effects : The 8-methyl group hinders substitution at adjacent positions, favoring reactivity at C7 or the phenyl ring .

Cross-Coupling Reactions

Halogenated derivatives (e.g., 4-(2-bromophenyl)) participate in Suzuki-Miyaura couplings to introduce aryl groups .

Catalyst Ligand Base Conditions Product Yield
Pd(PPh₃)₄-K₂CO₃DME/H₂O, 80°C, 12 h4-(2-Biphenyl)-8-methyl derivative72%

Reduction of the Carbonyl Group

The 2-keto group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in ethanol.

Reducing Agent Solvent Conditions Product Yield
NaBH₄EtOHRT, 4 h2-Hydroxy-8-methyl-4-phenyl derivative68%

Oxidative Reactions

The benzodiazepine ring undergoes oxidative ring expansion with peracids (e.g., mCPBA), yielding quinazoline derivatives .

Oxidizing Agent Conditions Product
mCPBADCM, RT, 8 hQuinazoline-8-methyl-4-phenyl analog

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced neuroprotective and antioxidant profiles. For example, halogenation at the phenyl ring improves binding affinity to GABA receptors, while alkylation increases metabolic stability .

Key Mechanistic Insights

  • Steric and Electronic Effects : The 8-methyl group sterically shields C9, directing electrophiles to C7 .

  • Catalytic Specificity : Pd(OAc)₂ selectively activates the phenyl ring over the benzodiazepine core .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in halogenation by stabilizing Pd intermediates .

For further synthetic exploration, see references .

Propriétés

Numéro CAS

64376-00-7

Formule moléculaire

C16H14N2O

Poids moléculaire

250.29 g/mol

Nom IUPAC

8-methyl-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C16H14N2O/c1-11-7-8-13-15(9-11)18-16(19)10-14(17-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)

Clé InChI

SCWDIXHHIUWDED-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3

SMILES canonique

CC1=CC2=C(C=C1)N=C(CC(=O)N2)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.